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Application Notes and Protocols for Measuring FAS-IIA Enzyme Activity

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Compound of Interest		
Compound Name:	Mycolic acid IIa	
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Introduction

The Type II Fatty Acid Synthesis (FAS-IIA) pathway is an essential metabolic process in bacteria, making it a prime target for the development of novel antimicrobial agents. Unlike the single multifunctional polypeptide (FAS-I) found in mammals, the bacterial FAS-IIA system consists of a series of discrete, soluble enzymes that carry out the sequential steps of fatty acid elongation. The development of inhibitors against these enzymes requires robust and reliable biochemical assays to determine enzyme activity and inhibitor potency. These application notes provide detailed protocols for measuring the activity of key enzymes in the FAS-IIA pathway.

The FAS-IIA pathway is responsible for the synthesis of long-chain fatty acids, which are crucial components of bacterial cell membranes. The pathway is initiated by the condensation of acetyl-CoA with malonyl-ACP, catalyzed by β -ketoacyl-ACP synthase III (FabH). The resulting β -ketoacyl-ACP undergoes a cycle of reduction, dehydration, and a second reduction, catalyzed by β -ketoacyl-ACP reductase (FabG), β -hydroxyacyl-ACP dehydratase (FabZ or FabA), and enoyl-ACP reductase (FabI or FabL), respectively. The elongated acyl-ACP then serves as the substrate for subsequent rounds of elongation catalyzed by β -ketoacyl-ACP synthase I/II (FabB/F).

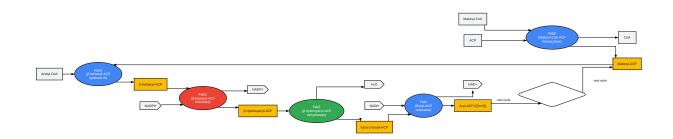
Accurate measurement of the activity of these enzymes is critical for understanding their catalytic mechanisms, identifying potent inhibitors, and characterizing inhibitor-resistant



mutants. This document outlines several established biochemical assays for key FAS-IIA enzymes, including detailed protocols, data presentation tables, and visual workflows.

Fatty Acid Synthesis IIA (FAS-IIA) Pathway Overview

The FAS-IIA pathway is a cyclical process that extends the fatty acid chain by two carbons in each cycle. The key enzymes and their roles are depicted in the signaling pathway diagram below.



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Diagram 1: The bacterial Type II Fatty Acid Synthesis (FAS-IIA) pathway.

I. Malonyl-CoA:ACP Transacylase (FabD) Activity Assays

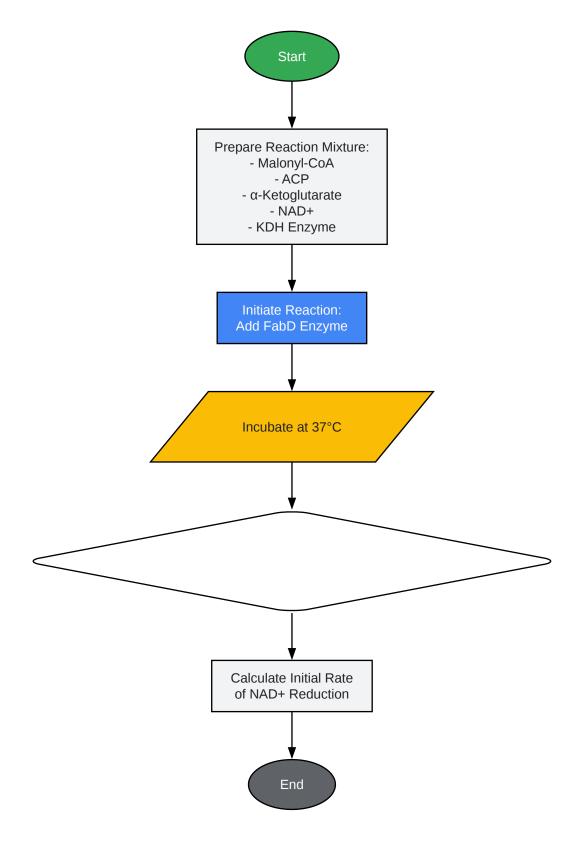


FabD catalyzes the transfer of the malonyl group from malonyl-CoA to the acyl carrier protein (ACP), forming malonyl-ACP, a key building block for fatty acid elongation.

A. Continuous Coupled Enzyme Assay

This assay continuously monitors FabD activity by coupling the production of Coenzyme A (CoA) to the reduction of NAD+ by α -ketoglutarate dehydrogenase (KDH).[1][2] The rate of NAD+ reduction is measured by an increase in fluorescence.





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Diagram 2: Workflow for the FabD continuous coupled enzyme assay.



Experimental Protocol:

- Prepare the reaction mixture: In a 96-well microplate, prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.5), 1 mM DTT, 50 μM malonyl-CoA, 25 μM ACP, 1 mM αketoglutarate, 1 mM NAD+, and 0.5 U/mL α-ketoglutarate dehydrogenase.
- Initiate the reaction: Add the FabD enzyme to the reaction mixture to a final concentration of 10-100 nM.
- Monitor the reaction: Immediately place the microplate in a fluorescence plate reader and monitor the increase in fluorescence (excitation at 340 nm, emission at 460 nm) at 37°C for 10-20 minutes.
- Data analysis: Calculate the initial rate of the reaction from the linear portion of the fluorescence versus time plot.

Data Presentation:

Parameter	Value
Substrates	Malonyl-CoA, ACP
Coupling Enzyme	α-Ketoglutarate Dehydrogenase
Monitored Product	NADH (via fluorescence)
Excitation/Emission	340 nm / 460 nm
Typical Km (Malonyl-CoA)	10-50 μΜ
Typical Km (ACP)	5-25 μΜ

II. β-Ketoacyl-ACP Synthase III (FabH) Activity Assays

FabH initiates fatty acid synthesis by catalyzing the condensation of acetyl-CoA with malonyl-ACP.

A. Filter Disc Assay (Radiolabeled)

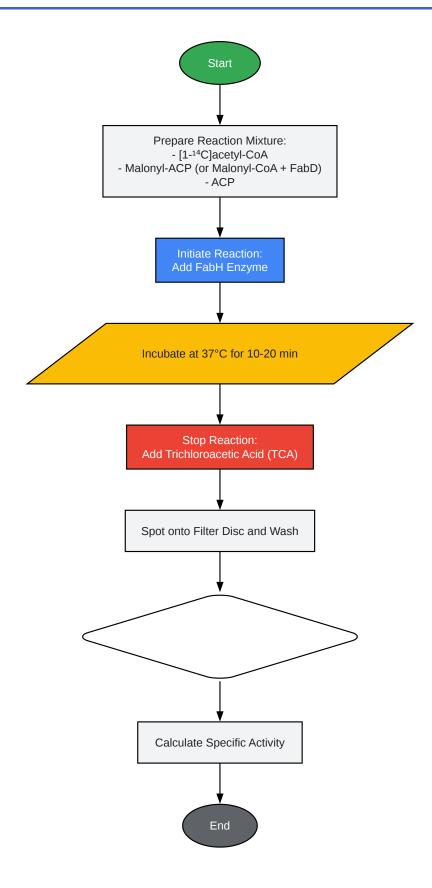




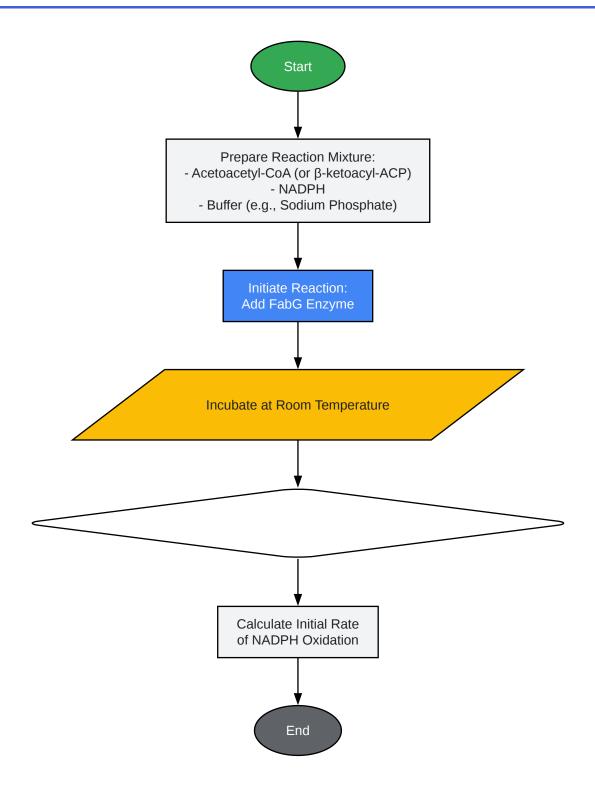


This is a discontinuous assay that measures the incorporation of a radiolabeled acetyl group from [1-14C]acetyl-CoA into a β -ketoacyl-ACP product, which is then captured on a filter disc. [3]

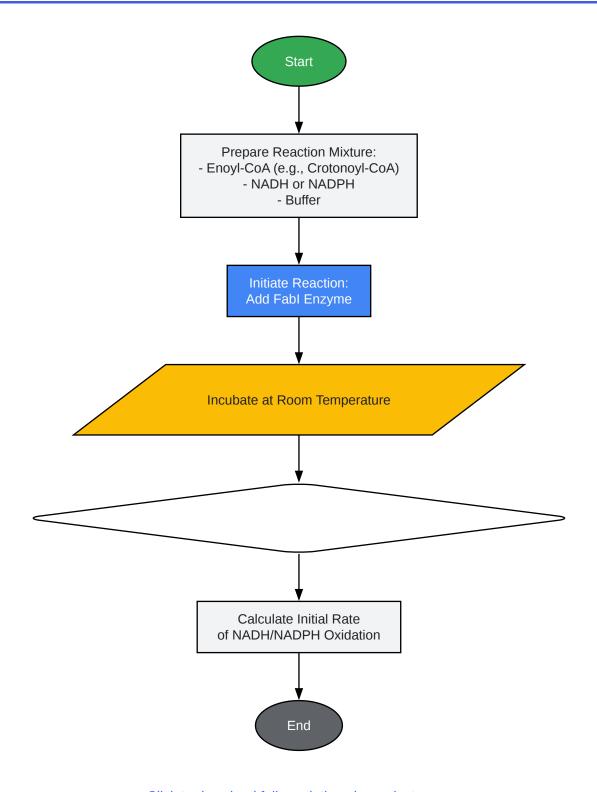












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